Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate is an organic compound that belongs to the class of trifluoromethylated compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate typically involves multiple steps, including the formation of the benzoylamino and dimethoxyanilino groups, followed by the introduction of the trifluoromethyl group. Common reagents used in these reactions may include benzoyl chloride, 2,4-dimethoxyaniline, and trifluoroacetic acid. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzoylamino)-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate: shares similarities with other trifluoromethylated compounds, such as trifluoromethylbenzene and trifluoromethylphenylamine.
Uniqueness
Unique Properties:
Properties
Molecular Formula |
C20H21F3N2O5 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
ethyl 2-benzamido-2-(2,4-dimethoxyanilino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C20H21F3N2O5/c1-4-30-18(27)19(20(21,22)23,25-17(26)13-8-6-5-7-9-13)24-15-11-10-14(28-2)12-16(15)29-3/h5-12,24H,4H2,1-3H3,(H,25,26) |
InChI Key |
KYKGNUKZABHBGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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